molecular formula C15H17BO4 B3060296 2-(2-(Benzyloxy)ethoxy)phenylboronic acid CAS No. 2096341-74-9

2-(2-(Benzyloxy)ethoxy)phenylboronic acid

Cat. No. B3060296
CAS RN: 2096341-74-9
M. Wt: 272.11
InChI Key: ARGYSVUFLXIPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(Benzyloxy)ethoxy)phenylboronic acid is a chemical compound with the CAS Number: 2096341-74-9 . It has a linear formula of C15H17BO4 . The compound has a molecular weight of 272.11 . It is typically stored in a refrigerated environment .


Molecular Structure Analysis

The InChI code for 2-(2-(Benzyloxy)ethoxy)phenylboronic acid is 1S/C15H17BO4/c17-16(18)14-8-4-5-9-15(14)20-11-10-19-12-13-6-2-1-3-7-13/h1-9,17-18H,10-12H2 . This code provides a specific textual identifier for the compound’s molecular structure.


Chemical Reactions Analysis

Boronic acids, such as 2-(2-(Benzyloxy)ethoxy)phenylboronic acid, are often used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .


Physical And Chemical Properties Analysis

2-(2-(Benzyloxy)ethoxy)phenylboronic acid has a molecular weight of 272.11 . It is typically stored in a refrigerated environment .

Scientific Research Applications

Palladium-Catalyzed Selective Hydroxylation

2-(Benzyloxy)phenylboronic acid: serves as a valuable reactant in palladium-catalyzed selective hydroxylation reactions. These transformations allow for the introduction of hydroxyl groups at specific positions within organic molecules. Researchers have employed this compound to achieve site-selective functionalization, leading to the synthesis of complex molecules with tailored hydroxyl patterns .

Oxidative Heck Reactions

In oxidative Heck reactions, 2-(Benzyloxy)phenylboronic acid participates as a substrate. These reactions involve the coupling of aryl or vinyl halides with alkenes under palladium catalysis. The resulting products are valuable intermediates for the synthesis of pharmaceuticals, agrochemicals, and materials .

Metal-Free Electrophilic Fluorination

Fluorinated organic compounds find applications in medicinal chemistry, imaging, and materials science. Researchers have explored the use of 2-(Benzyloxy)phenylboronic acid as a boron source in metal-free electrophilic fluorination reactions. These reactions enable the incorporation of fluorine atoms into organic molecules, enhancing their properties .

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for constructing carbon-carbon bonds. 2-(Benzyloxy)phenylboronic acid acts as a boron reagent in this process, allowing for the coupling of aryl or vinyl boronic acids with aryl or vinyl halides. The versatility of this reaction has led to its widespread use in synthetic chemistry .

Protodeboronation in Organic Synthesis

While alkyl boronic esters are commonly used in organic synthesis, protodeboronation (removing the boron group) remains less explored. Recent research has demonstrated catalytic protodeboronation of alkyl boronic esters, including 2-(Benzyloxy)phenylboronic acid . This advancement expands the toolbox for functionalizing boron-containing compounds .

Mild and Tolerant Reactions

The broad application of boron-based reactions arises from their mild and functional group-tolerant conditions. Researchers appreciate the stability, ease of preparation, and environmentally benign nature of organoboron reagents2-(Benzyloxy)phenylboronic acid exemplifies these desirable features, allowing for rapid transmetalation with palladium complexes in various coupling reactions .

Mechanism of Action

Target of Action

The primary target of 2-(2-(Benzyloxy)ethoxy)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound participates in the SM cross-coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a formally nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction pathway . This pathway allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis . The compound’s role in this pathway contributes to the formation of chemically differentiated fragments .

Pharmacokinetics

It’s known that boronic esters, such as this compound, are generally stable and easy to purify . They are often used in chemical transformations where the valuable boron moiety remains in the product . The increased stability of boronic esters also presents challenges, especially when it comes to removing the boron moiety at the end of a sequence if required .

Result of Action

The result of the compound’s action in the SM cross-coupling reaction is the formation of a new carbon–carbon bond . This bond formation is a crucial step in many organic synthesis processes .

Action Environment

The action of 2-(2-(Benzyloxy)ethoxy)phenylboronic acid can be influenced by environmental factors. For instance, the compound’s stability can be affected by air and moisture . Therefore, care must be taken when considering these boronic esters for pharmacological purposes .

Future Directions

The use of boronic acids, including 2-(2-(Benzyloxy)ethoxy)phenylboronic acid, in Suzuki–Miyaura coupling reactions continues to be a significant area of research . Future directions may include the development of new borane reagents and the exploration of their properties for application under specific coupling conditions .

properties

IUPAC Name

[2-(2-phenylmethoxyethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BO4/c17-16(18)14-8-4-5-9-15(14)20-11-10-19-12-13-6-2-1-3-7-13/h1-9,17-18H,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGYSVUFLXIPBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCCOCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201217915
Record name Boronic acid, B-[2-[2-(phenylmethoxy)ethoxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(Benzyloxy)ethoxy)phenylboronic acid

CAS RN

2096341-74-9
Record name Boronic acid, B-[2-[2-(phenylmethoxy)ethoxy]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096341-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-[2-(phenylmethoxy)ethoxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201217915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(Benzyloxy)ethoxy)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
2-(2-(Benzyloxy)ethoxy)phenylboronic acid
Reactant of Route 3
Reactant of Route 3
2-(2-(Benzyloxy)ethoxy)phenylboronic acid
Reactant of Route 4
Reactant of Route 4
2-(2-(Benzyloxy)ethoxy)phenylboronic acid
Reactant of Route 5
Reactant of Route 5
2-(2-(Benzyloxy)ethoxy)phenylboronic acid
Reactant of Route 6
Reactant of Route 6
2-(2-(Benzyloxy)ethoxy)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.